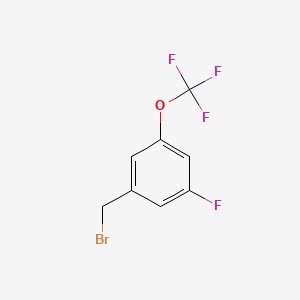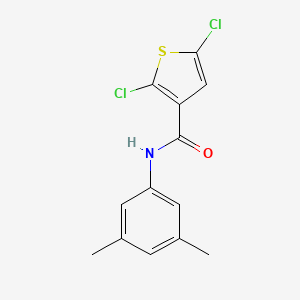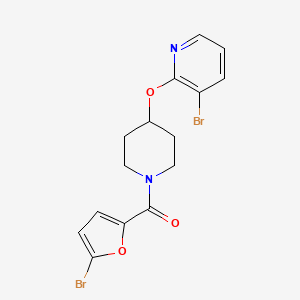
(5-Bromofuran-2-yl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromofuran-2-yl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14Br2N2O3 and its molecular weight is 430.096. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds related to (5-Bromofuran-2-yl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone have shown promise in antimicrobial applications. Studies have synthesized derivatives of similar compounds and evaluated their antibacterial and antifungal activities. For instance, some derivatives exhibited good antimicrobial activity against various pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014). Another study reported on compounds with significant antibacterial activity towards various microorganism families, suggesting potential competition with existing broad-spectrum antibiotics (Anonymous, 2020).
Crystallography and Structural Studies
Research in crystallography and structural analysis has involved compounds with structural similarities to this compound. For example, a study focused on the crystal structure of a related compound, revealing the chair conformation of the piperidine ring and various intermolecular interactions (Karthik et al., 2021). Another study described the crystal structure of an adduct involving similar components, highlighting the orientation of the piperidine rings (Revathi et al., 2015).
Cytotoxicity and Cancer Research
Some studies have synthesized derivatives of compounds structurally related to this compound and evaluated their cytotoxicity on human cancer cell lines. These compounds showed inhibiting abilities on certain cancer cells, indicating potential for further research in cancer therapeutics (Công et al., 2020).
Neuroprotective Activities
Aryloxyethylamine derivatives, related to the compound , were synthesized and evaluated for their neuroprotective effects. These compounds showed potential in protecting cells against glutamate-induced cell death and in prolonging survival time in models of acute cerebral ischemia (Zhong et al., 2020).
Synthesis Techniques and Applications
Research has also focused on the synthesis techniques and applications of compounds with structural similarities. For example, a paper reported on the synthesis of a compound through a simple and efficient method, highlighting its potential in organic synthesis (Zhang et al., 2020).
Propiedades
IUPAC Name |
(5-bromofuran-2-yl)-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2N2O3/c16-11-2-1-7-18-14(11)21-10-5-8-19(9-6-10)15(20)12-3-4-13(17)22-12/h1-4,7,10H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTPVQUXENKMOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Hydroxy-1-azaspiro[4.4]nonan-2-one](/img/structure/B2435120.png)
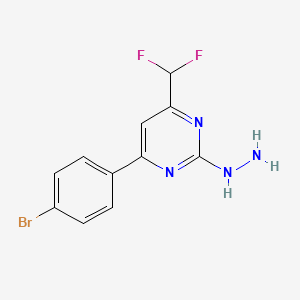
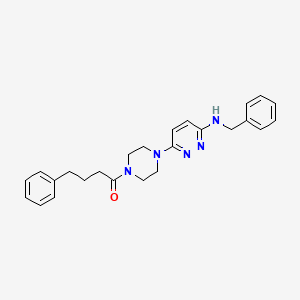
![6-(3-Methylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2435125.png)
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone oxalate](/img/structure/B2435127.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2435129.png)
![N-(4-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2435130.png)
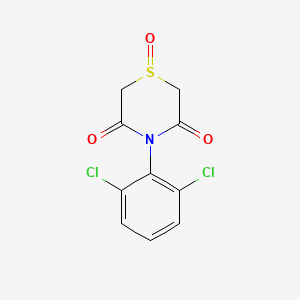

![N-(4-bromobenzyl)-3-(6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2435137.png)
![2-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2435138.png)
![methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine](/img/structure/B2435140.png)
